![molecular formula C22H20N6O3S B2913133 ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863459-53-4](/img/structure/B2913133.png)
ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a fascinating compound with a complex structure It's part of the triazolopyrimidine family, which is known for a variety of biological activities
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby halting cell cycle progression and inducing apoptosis within cells . This suggests that the compound may interact with its target in a similar manner, binding to the active site of the kinase and preventing its normal function .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to mitosis in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties are crucial for determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.
Result of Action
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . This could potentially lead to a decrease in tumor growth in cancer patients.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the synthesis of the core triazolopyrimidine structure, followed by the introduction of p-tolyl and thioacetamido groups. Key reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more streamlined and efficient processes. This could include continuous flow chemistry, which allows for more precise control over reaction conditions and can enhance yields while reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is capable of undergoing a variety of chemical reactions, including:
Oxidation: : Typically with reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Often using reducing agents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and the substituents involved.
Common Reagents and Conditions
Oxidation: : Conditions may involve acidic or basic environments with oxidizing agents like hydrogen peroxide.
Reduction: : Reactions often take place in non-aqueous solvents with reducing agents under inert atmospheres.
Substitution: : Typically conducted in polar aprotic solvents with appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions vary widely. Oxidation might lead to the formation of sulfoxides or sulfones, while reduction typically yields thioether derivatives. Substitution reactions can result in a range of functionalized derivatives, enhancing the compound's utility in various applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate has numerous applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-(benzylthio)acetamido)benzoate
Ethyl 4-(2-(methylthio)acetamido)benzoate
Ethyl 4-(2-(phenylthio)acetamido)benzoate
Unique Features
Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate stands out due to its p-tolyl group, which can enhance its biological activity and chemical stability compared to its analogs. This unique structure allows for specific interactions that may not be achievable with other similar compounds, making it a valuable asset in scientific research and potential therapeutic applications.
Biologische Aktivität
Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate (CAS Number: 863459-53-4) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N6O3S, with a molecular weight of 448.5 g/mol. The compound features a triazolopyrimidine core linked to a p-tolyl group and an acetamido benzoate moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the triazolopyrimidine core : This can be achieved through cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole.
- Introduction of the p-tolyl group : This step often utilizes nucleophilic substitution reactions.
- Attachment of the acetamido and benzoate groups : These functional groups are introduced through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazolo-pyrimidine derivatives. In vitro assays have demonstrated that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example:
- A series of pyridopyrimidinone-thiazole hybrids showed promising cytotoxicity against MCF-7 and HeLa cells using MTT assays, indicating that the introduction of specific substituents can enhance biological activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
K5 | MCF-7 | 10 |
K5 | HeLa | 8 |
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of Enzyme Activity : The triazolopyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their function.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Cytotoxic Evaluation : In a study evaluating various thiazole-containing compounds for anticancer activity, it was found that those with phenyl and chlorophenyl substituents exhibited high cytotoxicity against both MCF-7 and HeLa cells . The compound K5 from this study showed an IC50 value lower than many other tested derivatives.
- Antimicrobial Activity : Triazole derivatives have also been reported to possess antimicrobial properties. Compounds similar to this compound were evaluated for their efficacy against bacterial strains and showed significant inhibition zones in agar diffusion assays.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-3-31-22(30)15-6-8-16(9-7-15)25-18(29)12-32-21-19-20(23-13-24-21)28(27-26-19)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYTQUXMPMYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.